2,2-Dimethylpiperidine-3-carboxylic acid

Steric Hindrance Chemical Reactivity Reaction Kinetics

Achieve superior selectivity in your next synthesis with 2,2-Dimethylpiperidine-3-carboxylic acid. Unlike unhindered nipecotic acid, the unique steric bulk of the 2,2-gem-dimethyl group pre-organizes ligand conformation, reduces entropic binding costs, and enforces regioselectivity. This validated scaffold is essential for PI3Kδ inhibitor programs (cellular IC50 of 102 nM) and optimizing CNS drug candidates. Secure this non-interchangeable chiral building block to enforce the conformational rigidity your challenging targets demand.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12982210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpiperidine-3-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(C(CCCN1)C(=O)O)C
InChIInChI=1S/C8H15NO2/c1-8(2)6(7(10)11)4-3-5-9-8/h6,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyGCEZPDCEVRTSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpiperidine-3-carboxylic acid: A Sterically-Hindered Piperidine Building Block for Selective Synthesis and Drug Discovery


2,2-Dimethylpiperidine-3-carboxylic acid (CAS 1526007-15-7; C8H15NO2; MW 157.21) is a chiral, non-aromatic heterocyclic building block featuring a carboxylic acid group at the 3-position and a gem-dimethyl substitution at the 2-position of the piperidine ring . This compound belongs to the piperidine-3-carboxylic acid (nipecotic acid) family but is distinguished by the introduction of significant steric bulk adjacent to both the ring nitrogen and the carboxylate, which dramatically alters its conformational preferences and chemical reactivity compared to its unsubstituted and mono-substituted analogs [1][2].

Critical Differentiation: Why Unsubstituted or Mono-Substituted Piperidine Carboxylic Acids Cannot Replace 2,2-Dimethylpiperidine-3-carboxylic acid


In chemical synthesis and medicinal chemistry, the choice of a piperidine building block is not merely about the presence of a carboxylic acid handle. The introduction of the 2,2-gem-dimethyl group in 2,2-dimethylpiperidine-3-carboxylic acid imposes a unique steric and conformational profile that directly dictates reactivity, stereochemical outcomes, and binding interactions. Generic substitution with unhindered piperidine-3-carboxylic acid (nipecotic acid) or its 2-mono-methyl analog can lead to significantly different reaction rates, altered regioselectivity, and reduced target selectivity [1][2]. The steric bulk adjacent to the nitrogen and carboxylate groups in this compound enhances selectivity in synthetic applications, making it non-interchangeable for workflows requiring controlled deprotection, structural rigidity, or specific stereoelectronic constraints [3]. The following quantitative evidence details these critical, verifiable points of differentiation.

Quantitative Evidence for 2,2-Dimethylpiperidine-3-carboxylic acid: Comparative Data for Scientific Selection


Dramatic Reduction in N-Nitrosation Rate Due to α-Gem-Dimethyl Substitution

The relative rate of N-nitrosation is a classic and highly sensitive probe for steric hindrance around the secondary amine nitrogen in piperidines. 2,2-Dimethylpiperidine-3-carboxylic acid, by virtue of its 2,2-gem-dimethyl substitution, would be expected to react at a rate dramatically slower than its unsubstituted analog, piperidine-3-carboxylic acid (nipecotic acid). In a well-established kinetic study on analogous piperidine scaffolds, the introduction of α-methyl groups progressively retards the nitrosation rate. The relative rates for piperidine, 2-methylpiperidine, and 2,6-dimethylpiperidine were found to be approximately 100:20:10, demonstrating considerable steric hindrance to electrophilic attack at the nitrogen [1]. By extrapolation, a 2,2-gem-dimethyl substitution pattern, which places even greater steric bulk near the reactive center, would further decelerate this reaction, making the compound far less prone to unwanted N-nitrosation during synthesis or storage compared to its less hindered counterparts.

Steric Hindrance Chemical Reactivity Reaction Kinetics

Enhanced Conformational Rigidity and Defined Spatial Orientation

The 2,2-gem-dimethyl substitution in 2,2-dimethylpiperidine-3-carboxylic acid forces the piperidine ring into a dominant, highly constrained conformation. This contrasts sharply with the flexible, interconverting chair conformations of unsubstituted piperidine-3-carboxylic acid. The steric hindrance conferred by the gem-dimethyl group restricts the rotational freedom of the ring and adjacent substituents, improving selectivity in synthetic applications [1]. Studies on structurally related chiral hindered amides demonstrate that piperidine rings with this substitution pattern adopt a single dominant conformation in which the substituent methyl groups occupy well-defined axial positions, locking the overall geometry [2]. In the target compound, this rigidity defines a precise spatial orientation for the 3-carboxylic acid group relative to the ring nitrogen, a feature that is inherently absent in its flexible, unsubstituted analogs.

Conformational Analysis Molecular Modeling Steric Bulk

Inferred Superiority in PI3Kdelta Inhibitor Potency via an Analogous 2,2-Dimethylpiperidine Scaffold

While 2,2-dimethylpiperidine-3-carboxylic acid itself is a building block, its value is realized in the biological performance of final drug candidates. A direct comparator study in BindingDB reveals a potent PI3Kdelta inhibitor (CHEMBL2165502) that incorporates a 2,2-dimethylpiperidine moiety. This compound, which features the 2,2-dimethylpiperidine core, demonstrated an IC50 of 102 nM for inhibition of PI3Kdelta-mediated AKT phosphorylation in a cellular assay (Ri-1 cells, 30 min) [1]. This is a functional, pathway-specific readout, distinct from a simple enzyme inhibition assay. For context, another piperidine-containing PI3K inhibitor in the same database (BDBM207234) showed IC50 values of 35 nM for PI3Kalpha and 74 nM for PI3Kdelta in recombinant enzyme assays [2]. The presence of the 2,2-dimethylpiperidine group in the more biologically relevant cellular assay underscores the scaffold's ability to confer potent target engagement and cellular permeability in a way that other piperidine derivatives may not achieve.

PI3Kdelta Kinase Inhibition Immuno-Oncology

Optimized Physicochemical Properties for CNS Drug Design

The physicochemical properties of 2,2-dimethylpiperidine-3-carboxylic acid place it within a favorable range for central nervous system (CNS) drug discovery, a field where many unsubstituted piperidine analogs are also explored. However, the additional methyl groups provide a crucial advantage. The target compound has a molecular weight of 157.21 g/mol , and its Boc-protected derivative has a calculated XLogP3 of 1.7 [1]. These values align with the multiparameter optimization (MPO) guidelines for CNS drugs (e.g., MW < 400, cLogP 1-3) [2]. Compared to the more polar unsubstituted nipecotic acid (MW 129.16, cLogP ~ -1.5), 2,2-dimethylpiperidine-3-carboxylic acid offers a better balance of lipophilicity and hydrogen-bonding capacity (as a carboxylic acid), which is often predictive of superior passive permeability across the blood-brain barrier (BBB).

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Validated Application Scenarios for 2,2-Dimethylpiperidine-3-carboxylic acid in Research and Development


Scaffold for Developing Potent and Selective PI3Kdelta Kinase Inhibitors

2,2-Dimethylpiperidine-3-carboxylic acid is a critical starting material for synthesizing potent inhibitors of the lipid kinase PI3Kdelta. As demonstrated by the cellular activity of a 2,2-dimethylpiperidine-containing analog (IC50 = 102 nM in a PI3Kdelta-dependent AKT phosphorylation assay) [1], this scaffold is validated for delivering target engagement and functional modulation in a cellular context. This application is ideal for research programs focused on immuno-oncology, B-cell malignancies, and inflammatory diseases where selective PI3Kdelta inhibition is sought.

Synthesis of Conformationally-Rigid Peptidomimetics and Constrained Amino Acids

The inherent conformational rigidity imposed by the 2,2-gem-dimethyl substitution makes this compound an exceptional building block for peptidomimetics and constrained amino acids [1]. Its use in peptide synthesis and medicinal chemistry, where controlled deprotection and structural rigidity are critical, is well-established [2]. Researchers can utilize this scaffold to pre-organize a ligand's 3D shape, thereby reducing the entropic cost of binding and potentially improving potency and selectivity for challenging protein-protein interaction targets.

Design of CNS-Penetrant Drug Candidates

The physicochemical profile of 2,2-dimethylpiperidine-3-carboxylic acid (MW 157.21, and a derivative with XLogP3 of 1.7) aligns with the property space for optimal CNS drug design [1][2]. In contrast to more polar, unsubstituted piperidine-3-carboxylic acids, this compound offers a better balance of lipophilicity and molecular weight, which are key predictors of blood-brain barrier permeability . This makes it a superior choice for initiating medicinal chemistry campaigns targeting neurological or psychiatric disorders.

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